molecular formula C18H21N3O4S B11630950 1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11630950
M. Wt: 375.4 g/mol
InChI Key: MVXGLLXPGVVVAM-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2-methylphenyl group and a 2-nitrobenzenesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methylphenyl)piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: Conversion of the nitro group to an amino group results in 1-[(2-METHYLPHENYL)METHYL]-4-(2-AMINOBENZENESULFONYL)PIPERAZINE.

    Substitution: Replacement of the sulfonyl group with various nucleophiles leads to a range of substituted piperazine derivatives.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

  • 1-[(2-METHYLPHENYL)METHYL]PIPERAZINE
  • 1-[(2-METHYLPHENYL)METHYL]-4-(2-AMINOBENZENESULFONYL)PIPERAZINE
  • 1-[(2-METHYLPHENYL)METHYL]-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE

Uniqueness: 1-[(2-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both a nitro group and a sulfonyl group on the piperazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-15-6-2-3-7-16(15)14-19-10-12-20(13-11-19)26(24,25)18-9-5-4-8-17(18)21(22)23/h2-9H,10-14H2,1H3

InChI Key

MVXGLLXPGVVVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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